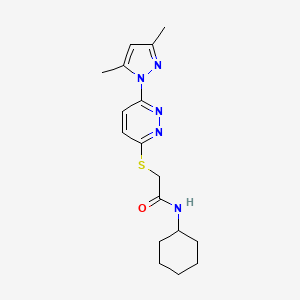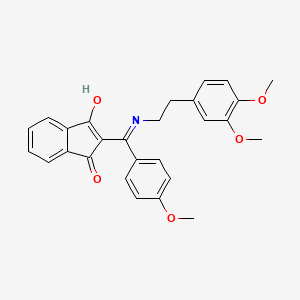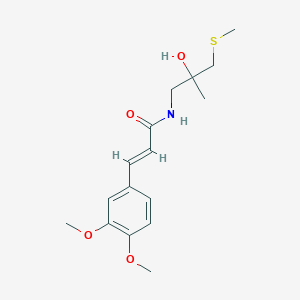
(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide is a useful research compound. Its molecular formula is C16H23NO4S and its molecular weight is 325.42. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Controlled Polymerization Techniques
- RAFT Polymerization : Research demonstrates controlled polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) for synthesizing thermoresponsive polymers, such as poly(N-isopropylacrylamide), which have applications in drug delivery systems. This indicates the potential for controlled synthesis of complex acrylamides for specific applications (Convertine et al., 2004).
Molecular Rearrangement Studies
- Double Rearrangement Reactions : Acrylamides undergoing double rearrangement reactions can lead to the synthesis of novel compounds with potential applications in creating new materials or chemical intermediates (Yokoyama et al., 1985).
Hydrogel Applications
- Hydrogel Synthesis : The synthesis and applications of hydrogels incorporating acrylamide units showcase their potential in biomedical fields, such as tissue engineering and drug delivery. These materials benefit from the unique properties of acrylamides, including biocompatibility and responsiveness to environmental stimuli (Liu et al., 2016).
Smart Materials
- Electro-Conductive Hydrogels : Incorporating acrylamide derivatives into hydrogels to create materials with high electronic conductivity demonstrates the versatility of acrylamides in developing smart materials for electronic and biomedical applications (Kishi et al., 2014).
Polymer Science
- Polymer Synthesis and Characterization : Studies on the polymerization of acrylamides containing specific moieties, like proline or hydroxyproline, indicate the role of acrylamides in synthesizing polymers with targeted properties for applications in fields such as biotechnology and materials science (Mori et al., 2008).
Eigenschaften
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(19,11-22-4)10-17-15(18)8-6-12-5-7-13(20-2)14(9-12)21-3/h5-9,19H,10-11H2,1-4H3,(H,17,18)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCGTBFIHITXQY-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC(=C(C=C1)OC)OC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC(=C(C=C1)OC)OC)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-hydroxy-2-methyl-3-(methylthio)propyl)acrylamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

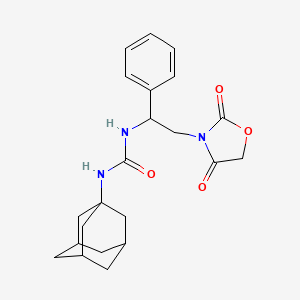
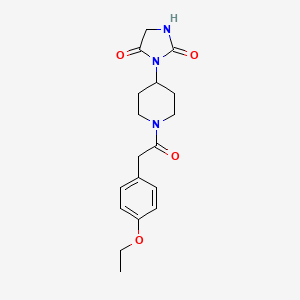
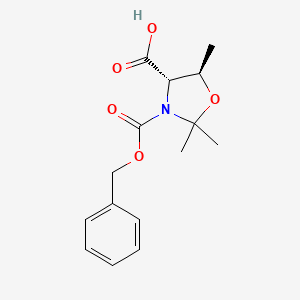
![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2442431.png)
![4-[2-(Dimethylamino)ethoxy]-3-methoxyaniline](/img/structure/B2442432.png)
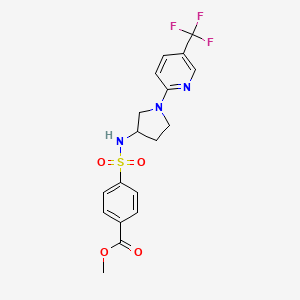
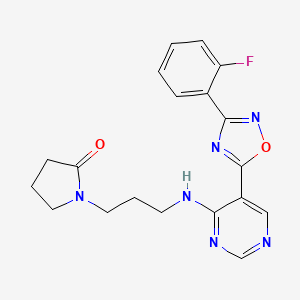
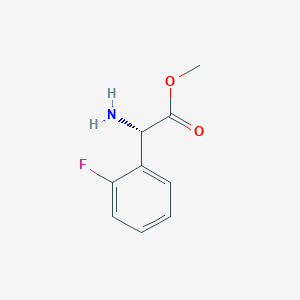
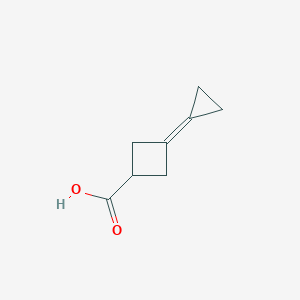
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2442441.png)
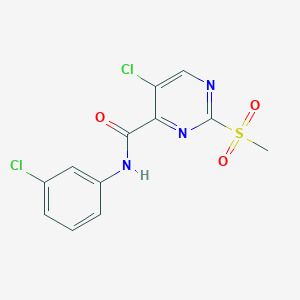
![1-(2-chlorobenzyl)-3-(4-chlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2442444.png)
